Pyrido(3,4-d)pyridazine 3-oxide
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Overview
Description
Pyrido(3,4-d)pyridazine 3-oxide is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and research. In
Mechanism of Action
The mechanism of action of pyrido(3,4-d)pyridazine 3-oxide is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes involved in cancer cell growth and proliferation. It has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Pyrido(3,4-d)pyridazine 3-oxide has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using pyrido(3,4-d)pyridazine 3-oxide in lab experiments include its unique structure, which makes it an interesting target for synthesis and research, and its potential applications in various fields. The limitations include the need for specialized equipment and expertise for its synthesis and characterization, and the limited availability of the compound.
Future Directions
There are several future directions for the research on pyrido(3,4-d)pyridazine 3-oxide. One direction is to explore its potential as an anti-cancer agent and to further investigate its mechanism of action. Another direction is to use this compound as a building block for the synthesis of novel materials with unique properties. Additionally, the catalytic activity of pyrido(3,4-d)pyridazine 3-oxide can be further explored for its potential applications in various reactions.
Synthesis Methods
The synthesis of pyrido(3,4-d)pyridazine 3-oxide involves the reaction of pyridine-2,3-dicarboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then oxidized with hydrogen peroxide to obtain pyrido(3,4-d)pyridazine 3-oxide. This method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
Pyrido(3,4-d)pyridazine 3-oxide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In materials science, pyrido(3,4-d)pyridazine 3-oxide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been shown to exhibit excellent catalytic activity in various reactions.
properties
CAS RN |
162022-86-8 |
---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-oxidopyrido[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-7-3-8-2-1-6(7)4-9-10/h1-5H |
InChI Key |
SSBBGSDJXLQWRY-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C[N+](=NC=C21)[O-] |
Canonical SMILES |
C1=CN=CC2=C[N+](=NC=C21)[O-] |
Other CAS RN |
162022-86-8 |
Origin of Product |
United States |
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